molecular formula C7H11BO2S B14094922 (5-Isopropylthiophen-2-yl)boronic acid

(5-Isopropylthiophen-2-yl)boronic acid

Cat. No.: B14094922
M. Wt: 170.04 g/mol
InChI Key: BISZIQAEVYJNLT-UHFFFAOYSA-N
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Description

(5-Isopropylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with an isopropyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Isopropylthiophen-2-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, a common route includes the lithiation of 5-isopropylthiophene followed by reaction with a boron-containing electrophile such as triisopropyl borate. The reaction typically proceeds under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up and optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

Comparison with Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the thiophene ring and isopropyl group.

    Thiophen-2-ylboronic Acid: Similar but lacks the isopropyl substitution.

    (5-Methylthiophen-2-yl)boronic Acid: Similar but has a methyl group instead of an isopropyl group.

Uniqueness: (5-Isopropylthiophen-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the isopropyl group can provide steric hindrance, affecting the compound’s behavior in catalytic processes .

Properties

Molecular Formula

C7H11BO2S

Molecular Weight

170.04 g/mol

IUPAC Name

(5-propan-2-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C7H11BO2S/c1-5(2)6-3-4-7(11-6)8(9)10/h3-5,9-10H,1-2H3

InChI Key

BISZIQAEVYJNLT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)C(C)C)(O)O

Origin of Product

United States

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